3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one
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Overview
Description
3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with an isopropyl group at the 3-position and a carbonyl group at the 2-position. It is of significant interest due to its potential therapeutic properties and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with an appropriate carbonyl compound. One common method is the reaction of o-phenylenediamine with isobutyryl chloride under acidic conditions, followed by cyclization to form the desired quinoxalinone structure . Another approach involves the use of dialkyl acetylenedicarboxylates in the presence of o-phenylenediamine, leading to the formation of the quinoxalinone core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, hydroxylated derivatives, and various functionalized quinoxalinones .
Scientific Research Applications
3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. For instance, it may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinoxalin-2-one: Lacks the isopropyl group but shares the core structure.
1,2,3,4-tetrahydroquinoxaline: Contains an additional hydrogenation of the quinoxaline ring.
3,4-dihydroisoquinolin-2-one: Similar structure but with a different ring fusion
Uniqueness
3-isopropyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7,10,12H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFXHDNGBIGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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